molecular formula C30H25N3O7S B15098268 (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B15098268
M. Wt: 571.6 g/mol
InChI Key: NYIYQMFJOCCTDQ-IMVLJIQESA-N
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Description

2-Cyclopentyl-2-(p-tolyl)acetic acid is an organic compound with the molecular formula C14H18O2 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a cyclopentyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with p-tolylacetic acid chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopentyl-2-(p-tolyl)acetic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring of the p-tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

    Reduction: Formation of cyclopentyl alcohols or alkanes.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentylacetic acid: Lacks the p-tolyl group, making it less complex and potentially less versatile in reactions.

    p-Tolylacetic acid: Lacks the cyclopentyl group, which may affect its reactivity and applications.

Uniqueness

2-Cyclopentyl-2-(p-tolyl)acetic acid is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.

Properties

Molecular Formula

C30H25N3O7S

Molecular Weight

571.6 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H25N3O7S/c1-17-31-32-30(41-17)33-26(19-8-10-21(23(14-19)37-2)40-16-18-6-4-3-5-7-18)25(28(35)29(33)36)27(34)20-9-11-22-24(15-20)39-13-12-38-22/h3-11,14-15,26,34H,12-13,16H2,1-2H3/b27-25+

InChI Key

NYIYQMFJOCCTDQ-IMVLJIQESA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC

Origin of Product

United States

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